![molecular formula C11H9NOS B13793450 Benzothiazole, 2-[(2-propynyloxy)methyl]- CAS No. 95547-63-0](/img/structure/B13793450.png)
Benzothiazole, 2-[(2-propynyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-[(2-propynyloxy)methyl]- is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-[(2-propynyloxy)methyl]- can be achieved through various synthetic routes. One common method involves the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of Benzothiazole, 2-[(2-propynyloxy)methyl]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[(2-propynyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Benzothiazole, 2-[(2-propynyloxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[(2-propynyloxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: This compound is similar in structure but lacks the propynyloxy group.
2-Arylbenzothiazoles: These compounds have an aryl group attached to the benzothiazole ring and exhibit different chemical and biological properties.
Uniqueness
Benzothiazole, 2-[(2-propynyloxy)methyl]- is unique due to the presence of the propynyloxy group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other benzothiazole derivatives and contributes to its unique properties in various scientific and industrial applications.
Properties
CAS No. |
95547-63-0 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-(prop-2-ynoxymethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H9NOS/c1-2-7-13-8-11-12-9-5-3-4-6-10(9)14-11/h1,3-6H,7-8H2 |
InChI Key |
ULEZYACQOWMBQW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


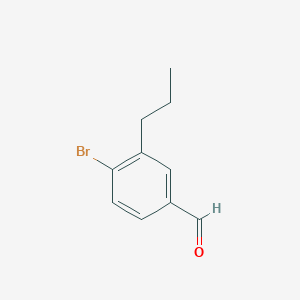
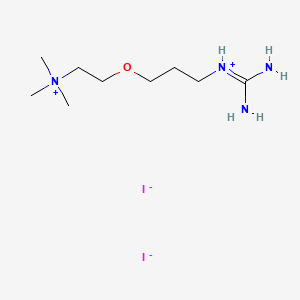




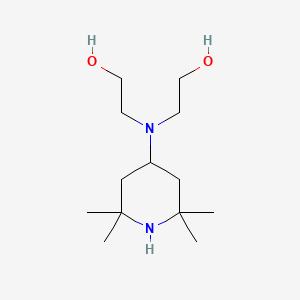
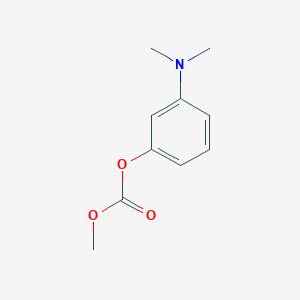
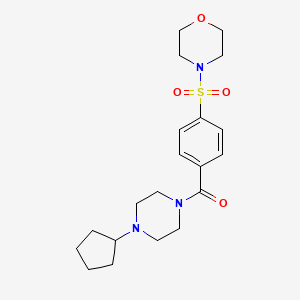
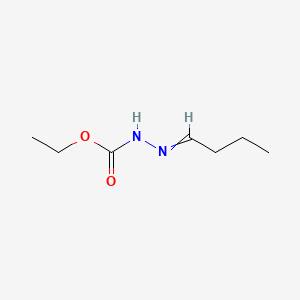
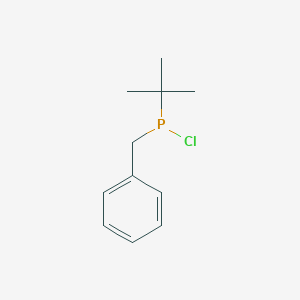


![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
